molecular formula C20H26Cl2Si B8637191 Silane, bis(4-butylphenyl)dichloro- CAS No. 111939-57-2

Silane, bis(4-butylphenyl)dichloro-

Cat. No.: B8637191
CAS No.: 111939-57-2
M. Wt: 365.4 g/mol
InChI Key: DNVXMKXNGVYVRL-UHFFFAOYSA-N
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Description

Silane, bis(4-butylphenyl)dichloro- is a useful research compound. Its molecular formula is C20H26Cl2Si and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

111939-57-2

Molecular Formula

C20H26Cl2Si

Molecular Weight

365.4 g/mol

IUPAC Name

bis(4-butylphenyl)-dichlorosilane

InChI

InChI=1S/C20H26Cl2Si/c1-3-5-7-17-9-13-19(14-10-17)23(21,22)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3

InChI Key

DNVXMKXNGVYVRL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)CCCC)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3 L-volume four-necked flask equipped with a Dimroth condenser, a dropping funnel and a stirrer was charged with magnesium (15.7 g, 0.645 moles, in a flaky state), and the inside of the flask was purged with nitrogen. Diethyl ether (200 mL) was poured while keeping the inside of the flask at a positive pressure, and one piece of iodine was added while stirring. Furthermore, 1-bromo-4-butylbenzene (141.6 g, 0.665 moles) and diethyl ether (500 mL) were charged into the dropping funnel while keeping the inside of the flask at a positive pressure. When the diethyl ether was heated, and refluxing started, the diethyl ether solution of 1-bromo-4-butylbenzene was dropped from the dropping funnel under mild refluxing over about 4.5 hours, and the mixture was stirred for one hour as it was. After finishing stirring under heating, the reaction solution was cooled to room temperature and diluted with 300 mL of toluene. Tetrachlorosilane (44.6 g, 0.263 moles) and toluene (200 mL) were charged into the dropping funnel while keeping the inside of the flask at a positive pressure and dropped at room temperature over about 30 minutes. After completion of the dropping, stirring of the reaction solution was continued at room temperature overnight. A formed crystal of magnesium bromide was filtered, the obtained filtrate was concentrated, and the concentrated liquid was distilled in vacuo. 4-Butylphenyl trichlorosilane as an initial distillate and 48.5 g of pale yellow bis(4-butylphenyl)dichlorosilane (153 to 155° C./4 to 5 Torr) as a major distillate were obtained. This compound was confirmed to be the desired silane compound (aromatic monomer (B1)) from chemical shift, branching and integration values of signals obtained by the 1HNMR measurement (using chloroform as a heavy solvent at 400 MHz) (see FIG. 2). In the following polymerization reaction, a purified material obtained by vacuum distillation of this major distillate just before that was provided. Also, all of the solvents to be used were dried by a molecular sieve and then used.
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